molecular formula C24H20O3P2 B1361199 Diphenylphosphinic Anhydride CAS No. 5849-36-5

Diphenylphosphinic Anhydride

Cat. No. B1361199
CAS RN: 5849-36-5
M. Wt: 418.4 g/mol
InChI Key: XTAYANNRWHXQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylphosphinic Anhydride is a chemical compound with the molecular formula C24H20O3P2 and a molecular weight of 418.36 . It is typically found in the form of a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of Diphenylphosphinic Anhydride can be represented by the InChI key: BEQVQKJCLJBTKZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Diphenylphosphinic Anhydride has a melting point of 146°C and a predicted density of 1.28±0.1 g/cm3 .

Scientific Research Applications

  • Solid-Phase Peptide Synthesis : Diphenylphosphinic mixed anhydrides have shown efficacy in solid-phase peptide synthesis. They were successfully used for the preparation of amino-terminal fragments of peptides like Bombesin. This method demonstrated rapid and efficient acylation without any disproportionation or incorrect pathway opening (Galpin & Robinson, 1984).

  • Peptide Synthesis Evaluation : Diphenylphosphinic carboxylic mixed anhydrides, formed in situ from Nα-protected amino acids and diphenylphosphinic chloride, have been critically evaluated in peptide synthesis. Their formation and aminolysis rates were monitored using 31P NMR spectroscopy (Ramage et al., 1985).

  • Glycosylation Promoter System : Diphenylsulfoxide, when combined with triflic anhydride, forms a potent thiophilic glycosylation promoter system, capable of activating disarmed thioglycosides. This system was used successfully in chemoselective glycosylation sequences (Codée et al., 2003).

  • N-Methylated Peptide Synthesis : The diphenylphosphinic mixed anhydride procedure was utilized for synthesizing N-methylated peptides. This method demonstrated no racemization when urethane protection was used, making it a valuable tool in peptide assembly (Galpin, Mohammed, & Patel, 1988).

  • Phosphinic Anhydrides in Oxidation Reactions : Diphenylphosphinic anhydride was formed with good yield during the oxidation of tetraphenyldiphosphine dioxide with peroxybenzoic acid. This study provided insights into the reactivity and potential applications of phosphinic anhydrides in various chemical reactions (Emoto, Okazaki, & Inamoto, 1973).

  • Formation of Phosphinine Oxides : The reaction involving diphenylphosphine oxide or dialkyl phosphites with certain compounds led to the formation of phosphinine oxides, illustrating the diverse reactivity and utility of phosphinic anhydrides in synthetic chemistry (Keglevich, Sipos, Imre, Ludányi, Szieberth, & Tőke, 2002).

  • Lead Ion Detection : Diphenylphosphinic anhydride has been used as an ionophore in Pb(2+)-selective membrane electrodes. This application demonstrates its potential in environmental and analytical chemistry for detecting lead ions (Xu & Katsu, 2000).

  • phosphine and diphenylphosphinite derivatives of sugars, synthesized using diphenylphosphinic anhydride, have been applied in homogeneous asymmetric hydrogenation. This highlights the versatility of diphenylphosphinic anhydride in facilitating complex chemical reactions (Yamashita, Hiramatsu, Yamada, Suzuki, & Inokawa, 1982).

Safety And Hazards

Diphenylphosphinic Anhydride is classified as a warning under the GHS system. It can cause skin irritation (H315) and serious eye irritation (H319) .

Future Directions

Phosphate esters and anhydrides, such as Diphenylphosphinic Anhydride, are present in important biomolecules. Therefore, the chemistry of a biomaterial directly contributes to its interaction with biological environments . Future research may focus on how these interactions can be manipulated for various applications.

properties

IUPAC Name

[diphenylphosphoryloxy(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O3P2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAYANNRWHXQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346523
Record name Diphenylphosphinic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylphosphinic Anhydride

CAS RN

5849-36-5
Record name Diphenylphosphinic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylphosphinic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylphosphinic Anhydride
Reactant of Route 2
Reactant of Route 2
Diphenylphosphinic Anhydride
Reactant of Route 3
Reactant of Route 3
Diphenylphosphinic Anhydride
Reactant of Route 4
Reactant of Route 4
Diphenylphosphinic Anhydride
Reactant of Route 5
Reactant of Route 5
Diphenylphosphinic Anhydride
Reactant of Route 6
Reactant of Route 6
Diphenylphosphinic Anhydride

Citations

For This Compound
78
Citations
DL Venezky, CF Poranski Jr - The Journal of Organic Chemistry, 1967 - ACS Publications
… acetic diphenylphosphinic anhydride is characterized by a single C=0 stretching vibration at … react to form acetic diphenylphosphinic anhydride and/or diphenylphosphinic anhydride in …
Number of citations: 14 pubs.acs.org
EJ Spanier, FE Caropreso - Journal of the American Chemical …, 1970 - ACS Publications
… Various routes to diphenylphosphinic anhydride have also been … diphenylphosphinic anhydride with small amounts of … for the formation of diphenylphosphinic anhydride, a …
Number of citations: 20 pubs.acs.org
G Sosnovsky, DJ Rawlinson - The Journal of Organic Chemistry, 1968 - ACS Publications
… of diphenylphosphinous chloride, Ph2PCl (1), and benzoyl peroxide in refluxing benzene produces a mixture of benzoyl chloride, benzoic anhydride, and diphenylphosphinic anhydride…
Number of citations: 9 pubs.acs.org
DL Venezky, JE Quick - Journal of Chemical and Engineering …, 1972 - ACS Publications
… The results obtained for diphenylphosphinic anhydride suggested a reaction between … the formation of acetic diphenylphosphinic anhydride and diphenylphosphinic anhydride (11). Al…
Number of citations: 2 pubs.acs.org
RW Rudolph, RL Voorhees… - Journal of the American …, 1970 - ACS Publications
… showed a parent ion peak corresponding to a mass of 418 [(C6H6)2P(0)0P(0)(CeH6)2; mol wt 418], and a fragmentation pattern consistent with that of diphenylphosphinic anhydride. …
Number of citations: 59 pubs.acs.org
DC Kleinfelter - The Journal of Organic Chemistry, 1967 - ACS Publications
… spectral data to be diphenylphosphinic anhydride containing a trace … 0.1g of acetic diphenylphosphinic anhydride was … water until the acetic diphenylphosphinic anhydride melted …
Number of citations: 14 pubs.acs.org
DL Venezky - Analytical Chemistry, 1971 - ACS Publications
… The molar conductivity of diphenylphosphinic anhydride in … acid and acetic diphenylphosphinic anhydride in DMSO, and … , the PMR spectra of diphenylphosphinic anhydride in DMSO …
Number of citations: 3 pubs.acs.org
D Xu, T Katsu - Talanta, 2000 - Elsevier
… We report here a new type of non-cyclic neutral carriers; tetrabenzyl pyrophosphate and diphenylphosphinic anhydride, which were especially suitable for making Pb 2+ -selective …
Number of citations: 43 www.sciencedirect.com
MD Joesten, YT Chen - Journal of Inorganic and Nuclear Chemistry, 1972 - Elsevier
… Then 5.5 m-moles of ligand was added directly (except for diphenylphosphinic anhydride which was dissolved in benzene first). The complex usually precipitated from solution. If …
Number of citations: 4 www.sciencedirect.com
PC Crofts, IM Downie, K Williamson - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… This was investigated by adding diphenylphosphinic anhydride in benzene to phenylmagnesium bromide. No reaction was observed, and on working up the mixture only …
Number of citations: 13 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.